

Application Notes and Protocols for Recombinant Human CLPP Protein Expression and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CLPP*

Cat. No.: *B1575321*

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Introduction

The human Caseinolytic Peptidase P (**CLPP**) is an ATP-dependent serine protease located in the mitochondrial matrix. It forms a proteolytic complex with the AAA+ chaperone CLPX, termed CLPXP, which plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins. This function is vital for maintaining mitochondrial homeostasis and cellular health. Dysregulation of **CLPP** has been implicated in various diseases, including Perrault syndrome and certain cancers like acute myeloid leukemia, making it a significant target for therapeutic development.

These application notes provide a detailed protocol for the expression of recombinant human **CLPP** in *Escherichia coli* and its subsequent purification, yielding a high-purity protein suitable for structural, biochemical, and drug screening assays.

Data Presentation

Table 1: Recombinant Human CLPP Protein Specifications

Parameter	Specification	Source/Method
Gene	CLPP	Human
Expressed Polypeptide	Mature form (amino acids 57-277)	Recombinant Expression
Expression Host	E. coli BL21(DE3)	Prokaryotic Expression
Tag	N-terminal 6x-Histidine tag	Affinity Purification
Predicted Molecular Weight	~27.3 kDa (with His-tag)	Sequence Analysis
Observed Molecular Weight	~26-32 kDa	SDS-PAGE
Purity	>95%	SDS-PAGE
Final Concentration	~0.5 mg/mL	Bradford Assay
Yield	Variable (typically 1-5 mg/L of culture)	Post-Purification Quantification

Table 2: Summary of Purification Buffers

Buffer Type	Key Components	Purpose
Lysis Buffer	50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, 1 mg/mL Lysozyme	Cell disruption and initial protein solubilization
Wash Buffer	50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol	Removal of non-specifically bound proteins from affinity resin
Elution Buffer	50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol	Elution of His-tagged CLPP from affinity resin
Size Exclusion Buffer	20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% Glycerol	Final polishing step to remove aggregates and buffer exchange
Storage Buffer	40 mM Tris-HCl (pH 8.0), 110 mM NaCl, 2.2 mM KCl, 20% Glycerol, 3 mM DTT, 0.04% Tween-20	Long-term storage and stability of purified protein

Experimental Protocols & Methodologies

Gene Cloning and Expression Vector Preparation

The cDNA sequence corresponding to the mature human **CLPP** protein (amino acids 57-277) is amplified by PCR. Restriction sites compatible with the chosen expression vector (e.g., pET series) are incorporated into the PCR primers. An N-terminal 6x-Histidine tag sequence should be included in the forward primer for subsequent affinity purification. The amplified PCR product and the expression vector are digested with the corresponding restriction enzymes, ligated, and transformed into a cloning strain of *E. coli* (e.g., DH5 α). The sequence-verified plasmid is then transformed into an expression strain, such as *E. coli* BL21(DE3).

Expression of Recombinant Human CLPP

- **Starter Culture:** Inoculate a single colony of transformed E. coli BL21(DE3) into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., Kanamycin for pET-28 vectors). Incubate overnight at 37°C with shaking (220 rpm).
- **Large-Scale Culture:** The next morning, inoculate 1 L of LB broth (with the same antibiotic) with the overnight starter culture. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1][2]
- **Induction:** Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1][3]
- **Expression:** Reduce the incubator temperature to 18-20°C and continue to shake for 16-18 hours. Lower temperatures promote proper protein folding and solubility.[3][4]
- **Harvesting:** Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[4] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification

- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
- Incubate on ice for 30 minutes to allow for lysozyme activity.
- Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 10-15 minutes of sonication time, or until the lysate is no longer viscous.[5]
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[4]
- Collect the supernatant, which contains the soluble His-tagged **CLPP** protein, and filter it through a 0.45 μm syringe filter.[4]

This step purifies the His-tagged **CLPP** based on its affinity for nickel ions immobilized on the chromatography resin.[6]

- **Column Equilibration:** Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme and PMSF).

- **Sample Loading:** Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
- **Washing:** Wash the column with 10-20 CV of Wash Buffer to remove weakly and non-specifically bound proteins. Monitor the A280 nm absorbance until it returns to baseline.
- **Elution:** Elute the bound His-tagged **CLPP** protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein elution by observing the A280 nm absorbance peak. The imidazole in the elution buffer competes with the histidine tag for binding to the nickel resin, thus releasing the target protein.[\[6\]](#)

This final "polishing" step separates proteins based on their size and removes any remaining contaminants or protein aggregates.

- **Sample Concentration:** Pool the fractions from the affinity chromatography that contain **CLPP** (as determined by SDS-PAGE) and concentrate the protein using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 10 kDa).
- **Column Equilibration:** Equilibrate a size exclusion chromatography column (e.g., Superdex 75 or Superdex 200) with at least 2 CV of Size Exclusion Buffer.
- **Sample Injection:** Inject the concentrated protein sample onto the column.
- **Chromatography:** Run the chromatography at a constant flow rate appropriate for the column, using the Size Exclusion Buffer as the mobile phase. Collect fractions. Human **CLPP** should elute as a single, symmetrical peak.
- **Analysis:** Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant **CLPP**. Pool the purest fractions.

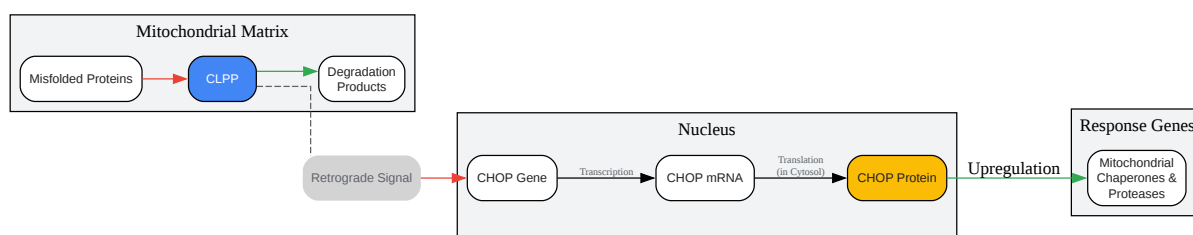
Protein Storage

For long-term storage, exchange the buffer to the final Storage Buffer using dialysis or a desalting column. Aliquot the purified protein into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[\[7\]](#)

Visualizations

Mitochondrial Unfolded Protein Response (UPRmt) Signaling

Mitochondrial stress, such as the accumulation of misfolded proteins, activates the UPRmt. This involves the protease **CLPP**, which helps clear damaged proteins. Signaling is relayed to the nucleus, leading to the expression of transcription factors like CHOP. CHOP then upregulates genes encoding mitochondrial chaperones and proteases to restore mitochondrial homeostasis.

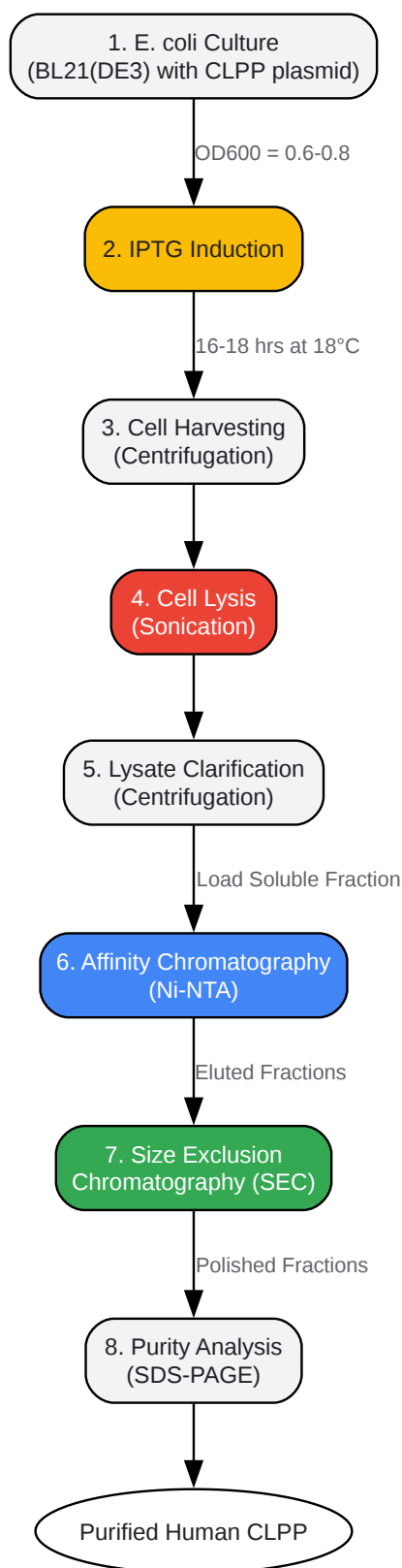


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Caption: Mitochondrial Unfolded Protein Response (UPRmt) pathway involving **CLPP**.

Experimental Workflow for Recombinant CLPP Production

This workflow outlines the major steps from the expression of the recombinant protein in *E. coli* to the final purified product.



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Caption: Workflow for recombinant human **CLPP** expression and purification.

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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Human CLPP Protein Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575321#recombinant-human-clpp-protein-expression-and-purification>]

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